molecular formula C12H17NO2 B061072 4-(4-Methoxyphenoxy)piperidine CAS No. 162402-33-7

4-(4-Methoxyphenoxy)piperidine

Cat. No. B061072
CAS RN: 162402-33-7
M. Wt: 207.27 g/mol
InChI Key: HRMYEAQYLDCUGG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)piperidine, also known as 4-MeO-PP, is an organic compound belonging to the class of piperidines. It is a derivative of piperidine, a cyclic secondary amine, and is known for its applications in scientific research. 4-MeO-PP is a useful synthetic reagent in organic synthesis, and has been studied for its potential pharmacological effects.

Scientific Research Applications

Chemistry and Reaction Mechanisms

Piperidine compounds are involved in nucleophilic aromatic substitution reactions. A study by Pietra and Vitali (1972) described the reaction of piperidine with nitro-aromatic compounds, offering insights into reaction mechanisms that could be applicable to derivatives like 4-(4-Methoxyphenoxy)piperidine. This research is foundational for understanding the chemical properties and reactions involving piperidine structures, which are crucial for synthesizing new compounds and materials (Pietra & Vitali, 1972).

Pharmacological Applications

Piperidine alkaloids, and by extension, potentially this compound, have considerable medicinal importance. Singh et al. (2021) reviewed the chemistry and pharmacology of piperidine alkaloids from the Pinus genus, indicating their broad therapeutic application potential. This suggests that derivatives like this compound could be investigated for similar biological activities (Singh et al., 2021).

Drug Design and Bioavailability

Research on piperazine derivatives, closely related to piperidines, highlights the significance of these compounds in drug design. Rathi et al. (2016) discussed the therapeutic uses of piperazine compounds, emphasizing their roles in developing drugs with antipsychotic, anti-inflammatory, and anticancer properties. This indicates the potential for this compound to serve as a scaffold in designing new therapeutic agents (Rathi et al., 2016).

Mechanism of Action

While the specific mechanism of action for 4-(4-Methoxyphenoxy)piperidine is not explicitly stated in the literature, it is known that piperidine derivatives can have significant physiological properties, including anticancer potential .

Safety and Hazards

4-(4-Methoxyphenoxy)piperidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

4-(4-methoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMYEAQYLDCUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392213
Record name 4-(4-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162402-33-7
Record name 4-(4-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-p-methoxyphenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 249°-250°; [α]D =-27.8° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-p-methoxyphenoxypiperidino)methyl]-2-oxazolidinone
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